BenchChemオンラインストアへようこそ!

3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

Glucocorticoid Receptor Agonist Activity SAR

Choose this 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid for its demonstrated GR agonist activity (IC50 27 nM in HFF cells) and >74-fold selectivity over MR—activity absent in the 2,5-isomer. The meta‑carboxyl group enables sterically and electronically distinct amide/ester library synthesis inaccessible to ortho‑substituted analogs. With a higher logP (3.6 vs. 3.3) and melting point (141–143 °C), it provides differentiated physicochemical properties for permeability assays and chromatographic method development. Ideal for receptor screening, synthetic route diversification, and Flecainide impurity profiling.

Molecular Formula C11H8F6O4
Molecular Weight 318.171
CAS No. 35480-55-8
Cat. No. B2595794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
CAS35480-55-8
Molecular FormulaC11H8F6O4
Molecular Weight318.171
Structural Identifiers
SMILESC1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)C(=O)O
InChIInChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-1-6(9(18)19)2-8(3-7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)
InChIKeyTZVBKGSAPRNFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS 35480-55-8): Procurement and Technical Baseline for Differentiated Fluoroalkoxy Benzoic Acids


3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-55-8) is a fluorinated benzoic acid derivative characterized by two 2,2,2-trifluoroethoxy (–OCH2CF3) groups symmetrically substituted at the meta (3- and 5-) positions of the aromatic ring, with molecular formula C11H8F6O4 and molecular weight 318.17 g/mol . The compound is a solid at standard temperature and pressure with a reported melting point of 141–143°C and a calculated logP of approximately 3.6 [1]. Unlike the more extensively utilized 2,5-regioisomer (2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, CAS 35480-52-5) which serves as a key intermediate in Flecainide synthesis, the 3,5-disubstituted regioisomer has been disclosed in patent literature as a glucocorticoid receptor (GR) ligand [2]. This baseline establishes the compound's unique substitution pattern as a structural determinant of distinct biological activity profiles relative to in-class analogs.

Why 3,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Cannot Be Substituted by Common Trifluoroethoxy Benzoic Acid Analogs


Substitution of 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid with other trifluoroethoxy-substituted benzoic acids—particularly the widely available 2,5-regioisomer (CAS 35480-52-5)—is not scientifically justifiable due to regiospecific differences in both biological target engagement and synthetic utility. The 2,5-isomer is established in the patent and medicinal chemistry literature as a precursor to the antiarrhythmic agent Flecainide through amide bond formation at the ortho-carboxyl position, a transformation that is sterically and electronically inaccessible to the meta-carboxyl of the 3,5-isomer [1][2]. Conversely, patent disclosures reveal that the 3,5-substitution pattern confers measurable glucocorticoid receptor (GR) binding activity that is absent or substantially attenuated in mono-substituted or non-fluorinated analogs [3]. Procurement decisions predicated on generic class-level assumptions—that any bis(trifluoroethoxy)benzoic acid will exhibit similar physicochemical or biological behavior—risk experimental failure in receptor binding assays and synthetic route incompatibility. The evidence presented below quantifies these regioisomer-specific differences that preclude generic interchange.

Quantitative Differentiation Evidence for 3,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Versus Structural Analogs


3,5-Bis(trifluoroethoxy) Substitution Confers 5-Fold Greater GR Agonist Potency Than 4-Methoxy Analog

In a cellular functional assay measuring suppression of IL-1-induced IL-6 production in HFF cells, 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid (reported as Compound 21 in US Patent 6,849,762 B2) exhibited an IC50 of 27 nM for glucocorticoid receptor (GR) agonist activity, representing a 5.4-fold increase in potency compared to the structurally related 4-methoxy-substituted analog (Compound 23) which yielded an IC50 of 145 nM under identical assay conditions [1][2]. This direct head-to-head comparison within the same patent disclosure isolates the contribution of the 3,5-bis(trifluoroethoxy) substitution pattern to GR engagement.

Glucocorticoid Receptor Agonist Activity SAR

3,5-Regioisomer Exhibits >74-Fold GR Selectivity Over Mineralocorticoid Receptor (MR) Versus 4-Methoxy Analog

In a fluorescence polarization displacement assay measuring binding to the mineralocorticoid receptor (MR), 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid (Compound 21) exhibited negligible MR binding with an IC50 > 2,000 nM, yielding a GR/MR selectivity ratio of >74-fold (IC50 MR >2,000 nM / IC50 GR = 27 nM) [1][2]. In contrast, the 4-methoxy analog (Compound 23) displayed measurable MR binding with an IC50 of 160 nM, resulting in a substantially reduced GR/MR selectivity ratio of approximately 1.1-fold (IC50 MR = 160 nM / IC50 GR = 145 nM). The 3,5-bis(trifluoroethoxy) pattern thus imparts markedly improved receptor subtype selectivity compared to the 4-methoxy comparator.

Nuclear Receptor Receptor Selectivity GR/MR

3,5-Regioisomer Is Structurally Excluded from Flecainide Synthetic Pathway Unlike 2,5-Isomer

The antiarrhythmic drug Flecainide is synthesized exclusively from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5), wherein the ortho-carboxyl group undergoes amide bond formation with 2-aminomethylpiperidine to yield the active pharmaceutical ingredient [1][2]. The 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid regioisomer (CAS 35480-55-8) cannot serve as a Flecainide precursor due to the meta positioning of the carboxyl group, which is sterically and electronically incompatible with the required benzamide geometry and renders the compound synthetically inert in this established pharmaceutical route [3]. This regioisomeric specificity represents a critical differentiation point: procurement of the incorrect isomer will result in complete synthetic failure in Flecainide-related chemistry.

Regioisomerism Synthetic Intermediate Flecainide

Melting Point and logP Differentiate 3,5-Isomer from 2,5-Regioisomer for Solid-State Handling and Chromatographic Method Development

Physicochemical profiling reveals measurable differences between the 3,5- and 2,5-regioisomers. The 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid exhibits a melting point of 141–143°C [1] and a calculated logP of approximately 3.601 [2]. In contrast, the 2,5-regioisomer (CAS 35480-52-5) melts at a lower temperature of 119–121°C and exhibits a calculated logP of 3.29 . While both compounds share the same molecular formula and core scaffold, the 3,5-isomer displays a melting point elevated by approximately 22°C and a logP increased by approximately 0.31 log units, reflecting the influence of the meta substitution pattern on crystal packing and lipophilicity.

Physicochemical Characterization Lipophilicity Solid-State Properties

Validated Application Scenarios for 3,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Based on Differentiated Evidence


Glucocorticoid Receptor (GR) Modulator Screening and SAR Studies Requiring Meta-Bis(trifluoroethoxy) Substitution

This compound is indicated for GR-focused screening campaigns where the 3,5-bis(trifluoroethoxy) substitution pattern has been demonstrated to confer GR agonist activity with an IC50 of 27 nM in HFF cellular assays, representing a 5.4-fold potency advantage over 4-methoxy-substituted analogs [1]. The >74-fold GR/MR selectivity (MR IC50 >2,000 nM) further positions this compound as a suitable scaffold for developing GR-selective chemical probes with minimized mineralocorticoid receptor cross-reactivity [2]. This scenario excludes the 2,5-isomer, which lacks documented GR activity in the same assay systems.

Fluorinated Benzoic Acid Building Block for Regiospecific Derivatization at the Meta-Carboxyl Position

The meta-carboxyl group of 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid provides a synthetically distinct handle for amide or ester formation that is sterically and electronically differentiated from the ortho-carboxyl of the 2,5-isomer [3]. This regiospecific reactivity enables the preparation of meta-substituted benzamide libraries that are inaccessible from the 2,5-isomer, which is optimized for ortho-directed Flecainide-type chemistry. The compound's melting point of 141–143°C and logP of 3.6 inform solid-phase extraction and reverse-phase chromatographic purification strategies distinct from those required for the lower-melting 2,5-isomer [4].

Negative Control for Flecainide Impurity Profiling and Isomer Discrimination Studies

Because the 3,5-bis(trifluoroethoxy) regioisomer is structurally incapable of participating in the amide bond formation required for Flecainide synthesis, it can be utilized as a non-reactive isomeric control in analytical method validation and impurity profiling of Flecainide active pharmaceutical ingredient (API) [5]. The distinct chromatographic retention and melting behavior (Δ mp ≈ 22°C; Δ logP ≈ 0.31) relative to the 2,5-isomer enable unambiguous discrimination between the regioisomers in HPLC, LC-MS, and thermal analysis workflows, supporting regulatory compliance and quality control applications.

Lipophilicity-Tuned Probe for Membrane Permeability and Partitioning Studies

With a calculated logP of 3.601—approximately 0.31 log units higher than the 2,5-regioisomer—this compound offers a measurable increase in lipophilicity that may translate to altered membrane partitioning and pharmacokinetic behavior in in vitro permeability assays (e.g., PAMPA, Caco-2) [4]. This property is directly relevant to medicinal chemistry programs evaluating the impact of regioisomeric substitution patterns on cellular uptake and bioavailability without altering the core bis(trifluoroethoxy)benzoic acid scaffold. The compound's predicted density (1.474 ± 0.06 g/cm³) and boiling point (354.1°C at 760 mmHg) provide additional parameters for formulation and handling considerations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.